DiFMUP
CAS No.: 214491-43-7
Cat. No.: VC0526078
Molecular Formula: C10H7F2O6P
Molecular Weight: 292.13 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 214491-43-7 |
---|---|
Molecular Formula | C10H7F2O6P |
Molecular Weight | 292.13 g/mol |
IUPAC Name | (6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate |
Standard InChI | InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16) |
Standard InChI Key | DZANYXOTJVLAEE-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F |
Canonical SMILES | CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F |
Appearance | Solid powder |
Introduction
DiFMUP’s molecular structure features a phosphate group linked to a fluorinated coumarin derivative. The addition of fluorine atoms at the 6 and 8 positions of the umbelliferone moiety reduces the pKa of the hydroxyl group in the dephosphorylated product (DiFMU) to approximately 4.5, compared to 7.8 for non-fluorinated MUP . This property enables sustained fluorescence emission in acidic conditions (pH 3.5–5.5), circumventing the need for alkaline stop solutions required in traditional MUP-based assays . The excitation/emission profile of DiFMU (358/450 nm) allows compatibility with standard fluorescence plate readers equipped with 355 nm excitation and 455 nm emission filters .
Mass (mg) | 1 mM (µL) | 5 mM (µL) | 10 mM (µL) |
---|---|---|---|
0.1 | 342.3 | 68.5 | 34.2 |
0.5 | 1,712 | 342.3 | 171.2 |
1 | 3,423 | 684.6 | 342.3 |
5 | 17,116 | 3,423 | 1,711.6 |
10 | 34,231 | 6,846 | 3,423 |
Adapted from AAT Bioquest . |
Mechanistic Basis for Fluorogenic Activity
Phosphatase-catalyzed hydrolysis of DiFMUP cleaves the phosphate group, yielding DiFMU. The reaction’s progress is monitored via fluorescence increase, proportional to enzyme activity. Kinetic studies demonstrate that DiFMUP’s K~m~ values vary depending on the phosphatase isoform. For example, protein histidine phosphatase PHPT1 exhibits a K~m~ of 220 ± 30 µM and a k~cat~ of 0.39 ± 0.02 s⁻¹ under optimized conditions . The assay’s sensitivity allows detection of PHPT1 at concentrations as low as 109 nM, a 22-fold improvement over previous methods .
pH-Dependent Fluorescence
The lowered pKa of DiFMU permits real-time monitoring in acidic buffers, a critical advantage for studying acid phosphatases like prostatic acid phosphatase (PAP) . In contrast, MUP-based assays require pH adjustment to >8.0 to maximize fluorescence, complicating continuous measurements .
Applications in Enzyme Kinetics and Drug Discovery
Protein Histidine Phosphatase (PHPT1) Assays
A landmark study validated DiFMUP for PHPT1 kinetics, identifying optimal buffer conditions (50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0) and a critical dependence on reducing agents . Dithiothreitol (DTT) at 500 µM increased activity by 40%, while tris(2-carboxyethyl)phosphine (TCEP) and β-mercaptoethanol (BME) showed similar effects . The assay’s robustness enabled inhibitor screening, revealing PHPT1’s susceptibility to transition metals:
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Zn²⁺: Two inhibitory sites (IC~50~ = 25 ± 1 µM and 490 ± 20 µM)
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Cu²⁺: Single site (IC~50~ = 500 ± 20 µM)
Table 2: PHPT1 Kinetic Parameters Using DiFMUP
Parameter | Value |
---|---|
K~m~ | 220 ± 30 µM |
k~cat~ | 0.39 ± 0.02 s⁻¹ |
k~cat~/ K~m~ | 1,800 ± 200 M⁻¹s⁻¹ |
Data from Biochemistry (2018) . |
High-Throughput Screening for PAP Modulators
DiFMUP-based assays facilitated a 384-well screen for prostatic acid phosphatase (PAP) modulators, critical in pain management research . The protocol involved:
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Incubating PAP with test compounds
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Adding DiFMUP (final 100 µM)
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Measuring fluorescence every 30 sec at 37°C
This approach identified allosteric activators and inhibitors, highlighting DiFMUP’s utility in drug discovery .
Experimental Protocols and Best Practices
Michaelis-Menten Kinetics (PHPT1 Example)
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Buffer Preparation: 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0 .
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Enzyme Handling: Thaw PHPT1 on ice; add DTT to 5 mM final concentration .
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Reaction Initiation: Mix 109 nM PHPT1 with 100 µM DiFMUP in ≤10% DMSO .
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Data Collection: Monitor fluorescence (ex/em = 350/455 nm) for 30 min at 37°C .
Inhibition Assays
For Zn²⁺ inhibition studies:
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Pre-incubate PHPT1 with ZnCl₂ (2–1,000 µM) for 30 min.
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Initiate reaction with 300 µM DiFMUP.
Comparative Advantages Over Traditional Substrates
DiFMUP’s benefits include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume